molecular formula C17H25N3OS B5173863 1-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-3-nonanol

1-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-3-nonanol

Cat. No. B5173863
M. Wt: 319.5 g/mol
InChI Key: IXNCBIPRKHKNAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-3-nonanol, also known as MN-64, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.

Scientific Research Applications

1-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-3-nonanol has been widely studied for its potential applications in various areas of scientific research. One of the major applications of 1-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-3-nonanol is in the field of neuroscience. 1-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-3-nonanol has been found to be a potent and selective inhibitor of the vesicular monoamine transporter 2 (VMAT2), which is responsible for the transport of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin into synaptic vesicles. 1-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-3-nonanol has been shown to increase the extracellular levels of these neurotransmitters, which can lead to a better understanding of their roles in various neurological disorders such as Parkinson's disease and depression.

Mechanism of Action

1-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-3-nonanol acts as a selective and potent inhibitor of VMAT2, which is responsible for the transport of monoamine neurotransmitters into synaptic vesicles. By inhibiting VMAT2, 1-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-3-nonanol increases the extracellular levels of these neurotransmitters, which can lead to a better understanding of their roles in various neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-3-nonanol have been extensively studied. 1-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-3-nonanol has been shown to increase the extracellular levels of dopamine, norepinephrine, and serotonin, which can lead to a better understanding of their roles in various neurological disorders. 1-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-3-nonanol has also been shown to have a neuroprotective effect in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-3-nonanol is its selectivity and potency as a VMAT2 inhibitor. 1-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-3-nonanol has been shown to have a higher affinity for VMAT2 than other VMAT inhibitors such as reserpine and tetrabenazine. However, 1-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-3-nonanol has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research and development of 1-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-3-nonanol. One potential direction is to investigate the potential therapeutic applications of 1-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-3-nonanol in neurological disorders such as Parkinson's disease and depression. Another direction is to develop more potent and selective VMAT2 inhibitors based on the structure of 1-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-3-nonanol. Additionally, the potential toxicity of 1-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-3-nonanol at high concentrations should be further investigated to ensure its safety for use in lab experiments.
Conclusion:
In conclusion, 1-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-3-nonanol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 1-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-3-nonanol have been discussed in this paper. 1-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-3-nonanol has the potential to lead to a better understanding of the roles of monoamine neurotransmitters in various neurological disorders and has several potential applications in the field of neuroscience.

Synthesis Methods

The synthesis of 1-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-3-nonanol involves the reaction of 4-phenyl-4H-1,2,4-triazole-3-thiol with 1-bromo-3-nonanol in the presence of potassium carbonate. The reaction takes place in dimethylformamide (DMF) at 120°C for 12 hours. The resulting product is then purified through column chromatography to obtain pure 1-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-3-nonanol.

properties

IUPAC Name

3-(3-hydroxynonyl)-4-phenyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3OS/c1-2-3-4-8-11-15(21)12-13-16-18-19-17(22)20(16)14-9-6-5-7-10-14/h5-7,9-10,15,21H,2-4,8,11-13H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXNCBIPRKHKNAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CCC1=NNC(=S)N1C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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